1,3-Dioxolane, 2-methylene-4-phenyl-

Descripción general

Descripción

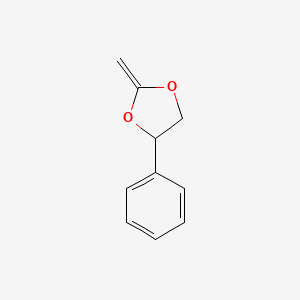

1,3-Dioxolane, 2-methylene-4-phenyl- is a cyclic ketene acetal compound known for its utility in radical ring-opening polymerization This compound is characterized by its unique structure, which includes a dioxolane ring substituted with a methylene group and a phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxolane, 2-methylene-4-phenyl- can be achieved through the reaction of acetal halides with appropriate reagents. One efficient method involves the use of acetal halides, which are thoroughly characterized by techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, elemental analysis, and mass spectrometry .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is a common technique to drive the reaction to completion .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Dioxolane, 2-methylene-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or organomagnesium compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Organolithium reagents in anhydrous conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted dioxolane derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

MPDL serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo radical reactions makes it a versatile building block for synthesizing complex organic structures. The compound's reactivity facilitates the formation of diverse functional groups, enhancing its utility in synthetic organic chemistry.

Material Science

The unique structural attributes of MPDL contribute to the development of new materials with tailored properties. Its incorporation into materials can enhance mechanical strength and provide specific degradation profiles, making it suitable for applications in biodegradable plastics and other sustainable materials.

While the biological activity of MPDL is not extensively documented, related compounds have exhibited promising antimicrobial and anti-inflammatory properties. Potential biological activities include:

- Antimicrobial Properties : Analogous dioxane derivatives have shown efficacy against bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

- Anti-inflammatory Effects : Some structural analogs inhibit key enzymes involved in inflammatory pathways, suggesting that MPDL may also exhibit similar mechanisms.

Case Studies

Several case studies highlight the practical applications of MPDL:

- Synthesis of Degradable Polymers : Research demonstrated that adjusting the concentration of MPDL during polymerization significantly influenced the degradation rates of the resultant polymers, showcasing its role in developing environmentally friendly materials .

- Antimicrobial Testing : Preliminary studies on dioxane derivatives similar to MPDL indicated potential antibacterial activity against common pathogens, paving the way for further exploration into its therapeutic applications.

Mecanismo De Acción

The mechanism of action of 1,3-Dioxolane, 2-methylene-4-phenyl- involves radical ring-opening polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation (ring opening) to form a ring-opened radical. This process introduces a degradable ester linkage in the polymer backbone .

Comparación Con Compuestos Similares

- 2-Methylene-1,3-dioxepane

- 5,6-Benzo-2-methylene-1,3-dioxepane

- 2-Methylene-4-phenyl-1,3-dioxolane

Comparison: 1,3-Dioxolane, 2-methylene-4-phenyl- is unique due to its specific structure, which allows for controlled polymerization and the creation of degradable polymers. Compared to other cyclic ketene acetals, it offers a balance between stability and reactivity, making it suitable for various applications in polymer science and material engineering .

Actividad Biológica

1,3-Dioxolane, 2-methylene-4-phenyl- (CAS No. 82613-73-8) is a cyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique dioxolane ring structure, which contributes to its reactivity and interactions with biological systems.

Chemical Structure

The molecular formula of 1,3-Dioxolane, 2-methylene-4-phenyl- is . Its structure features a dioxolane ring and a phenyl group, which may influence its biological properties.

The biological activity of 1,3-Dioxolane, 2-methylene-4-phenyl- is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds with similar structures may exhibit activities such as:

- Antimicrobial properties : Compounds with dioxolane rings have been noted for their ability to inhibit bacterial growth.

- Anticancer activity : Some derivatives of dioxolanes have shown promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study assessing the antimicrobial properties of dioxolane derivatives found that certain modifications can enhance their efficacy against pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined for various derivatives, indicating the potential for development into antimicrobial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Dioxolane Derivative A | 32 | Moderate |

| Dioxolane Derivative B | 16 | Strong |

| Dioxolane Derivative C | 64 | Weak |

Anticancer Activity

In vitro studies have demonstrated that 1,3-Dioxolane, 2-methylene-4-phenyl- exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Significant |

| HeLa (Cervical Cancer) | 20 | Moderate |

| A549 (Lung Cancer) | 25 | Minimal |

Case Studies

One notable case study involved the synthesis and biological evaluation of several dioxolane derivatives. Researchers modified the phenyl group and assessed the resulting compounds for their cytotoxicity against multiple cancer cell lines. The study concluded that specific substitutions on the phenyl ring significantly enhanced anticancer activity.

Synthetic Routes

The synthesis of 1,3-Dioxolane, 2-methylene-4-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored to optimize yield and purity, including:

- Use of Acetal Halides : Efficient synthesis routes utilize acetal halides as starting materials.

- Radical Polymerization : The compound has been employed in nitroxide-mediated polymerization processes, demonstrating its utility in material science.

Industrial Applications

Due to its unique properties, 1,3-Dioxolane, 2-methylene-4-phenyl- has potential applications in:

- Polymer Chemistry : As a comonomer in radical polymerization processes.

- Pharmaceutical Development : As a scaffold for designing new therapeutic agents targeting microbial infections and cancer.

Propiedades

IUPAC Name |

2-methylidene-4-phenyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTWQMHOTBIHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1OCC(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448726 | |

| Record name | 1,3-Dioxolane, 2-methylene-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82613-73-8 | |

| Record name | 1,3-Dioxolane, 2-methylene-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.